4-Chloro-2,6-bis(trifluoromethyl)quinoline
Overview
Description
4-Chloro-2,6-bis(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro and trifluoromethyl groups at specific positions on the quinoline ring.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives can interact with various biological targets, such as enzymes and receptors, depending on their specific substitutions .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways depending on their specific substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-bis(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by conversion into the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, ensuring high yield and purity. The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro or trifluoromethyl groups .
Scientific Research Applications
4-Chloro-2,6-bis(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Biological Research: It is employed in studies investigating the interactions of quinoline derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2,6-bis(trifluoromethyl)quinoline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOEGXROJASCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347867 | |
Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91991-79-6 | |
Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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